molecular formula C8H6ClNS2 B11769775 4-Chloro-2-(methylthio)benzo[d]thiazole CAS No. 3507-40-2

4-Chloro-2-(methylthio)benzo[d]thiazole

Cat. No.: B11769775
CAS No.: 3507-40-2
M. Wt: 215.7 g/mol
InChI Key: IRHWNQCWGHIQEE-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at position 4 and a methylthio (-SCH₃) group at position 2. For instance, it has been used to generate analogs targeting therapeutic applications, such as 4-chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole, which demonstrated a 55% yield in a synthesis involving K₂CO₃, KI, and acetonitrile . The methylthio group enhances reactivity, enabling further functionalization for drug development.

Properties

CAS No.

3507-40-2

Molecular Formula

C8H6ClNS2

Molecular Weight

215.7 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI Key

IRHWNQCWGHIQEE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature of around 50°C .

Industrial Production Methods

the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under basic conditions. Key examples include:

Reagent Conditions Product Yield Reference
Amines (e.g., NH₃)DMF, NaH, 80°C, 12h4-Amino-2-(methylthio)benzo[d]thiazole65–78%
Thiols (e.g., PhSH)K₂CO₃, DMSO, 70°C, 8h4-(Phenylthio)-2-(methylthio)benzo[d]thiazole82%
Alkoxides (e.g., NaOMe)MeOH, reflux, 6h4-Methoxy-2-(methylthio)benzo[d]thiazole70%

Key Findings :

  • Substitution reactions are highly dependent on the nucleophile’s strength and solvent polarity.

  • Aryl amines exhibit lower reactivity compared to aliphatic amines due to steric hindrance .

Oxidation Reactions

The methylthio group (–SCH₃) at position 2 is oxidized to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)AcOH, RT, 4h2-(Methylsulfinyl)benzo[d]thiazole88%
m-CPBADCM, 0°C → RT, 2h2-(Methylsulfonyl)benzo[d]thiazole92%
KMnO₄H₂O, 60°C, 3h2-(Methylsulfonyl)benzo[d]thiazole85%

Key Findings :

  • Oxidation to sulfone requires stronger oxidants (e.g., m-CPBA) compared to sulfoxide formation .

  • Over-oxidation to sulfonic acids is avoided by controlling reaction time and temperature.

Reduction Reactions

The chlorine atom can be reduced under specific conditions:

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, 0°C → RT, 2h4-Hydro-2-(methylthio)benzo[d]thiazole60%
H₂ (Pd/C catalyst)EtOH, RT, 6hDechlorinated benzothiazole derivative75%

Key Findings :

  • Catalytic hydrogenation preserves the methylthio group, while LiAlH₄ may lead to partial desulfurization.

Cyclization and Coupling Reactions

The compound serves as a precursor in multicomponent reactions:

Reaction Type Partners Conditions Product Yield Reference
Suzuki CouplingAryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12hBiaryl-substituted benzothiazoles68%
Ullmann CouplingPhenolsCuI, K₂CO₃, DMSO, 120°C, 24h4-Aryloxy-2-(methylthio)benzo[d]thiazoles55%

Key Findings :

  • Palladium-catalyzed couplings require inert atmospheres to prevent catalyst deactivation .

Electrochemical Behavior

Studies indicate adsorption on metal surfaces, with corrosion inhibition efficiency reaching 94% in 1M HCl at 10⁻³ M concentration.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss (~80%) occurring between 220–400°C.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that it functions primarily through the inhibition of protein synthesis in bacterial cells. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 25 μg/mL.

Microbial Species MIC (μg/mL) Mechanism of Action
Staphylococcus aureus25Protein synthesis inhibition
Escherichia coli50Protein synthesis inhibition

Antifungal Activity

In addition to its antibacterial effects, 4-Chloro-2-(methylthio)benzo[d]thiazole has demonstrated antifungal activity against various pathogens. The mechanism involves disrupting cell wall synthesis, with studies indicating inhibition zones greater than 15 mm against Candida species at concentrations around 50 μg/mL .

Fungal Species Inhibition Zone (mm) Concentration (μg/mL)
Candida albicans>1550
Aspergillus niger>1250

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. It has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung cancer (A549). The mechanism is primarily through the induction of apoptosis and cell cycle arrest at specific phases. For instance, IC50 values were found to be approximately 30 μM for A549 cells and 25 μM for MCF-7 cells.

Cancer Cell Line IC50 (μM) Mechanism of Action
A54930Apoptosis induction
MCF-725Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various thiazole derivatives, including 4-Chloro-2-(methylthio)benzo[d]thiazole. Results indicated significant reductions in bacterial viability at concentrations as low as 25 μg/mL, highlighting its potential as a new antimicrobial agent.
  • Antifungal Evaluation : Another research effort focused on antifungal properties against Candida species, revealing substantial activity with an inhibition zone diameter greater than 15 mm at a concentration of 50 μg/mL .
  • Cancer Cell Line Testing : In vitro studies on A549 and MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)benzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular pathways are still under investigation, but it is known to disrupt cell membrane integrity and inhibit enzyme activity .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 2-chloro-4-(methylthio) analog (Table 1, row 2) demonstrates that chlorine placement alters electronic distribution, affecting binding interactions in biological systems .

Pharmacological and Functional Comparisons

Key Findings :

  • Antimicrobial Activity : Chlorophenyl-thiazole hybrids (e.g., 4-(4-chlorophenyl)-2-triazole derivatives) exhibit superior activity against Trichinella spiralis compared to albendazole, a standard anthelmintic .
  • Anticancer Potential: Thiazole-hydrazone derivatives (e.g., compound 7b) show promising cytotoxicity against hepatocellular carcinoma (HepG-2), with IC₅₀ values <2 µg/mL .
  • Structural Flexibility : The methylthio group in 4-Chloro-2-(methylthio)benzo[d]thiazole facilitates the introduction of piperazine moieties, which are critical for targeting neurological receptors .

Biological Activity

4-Chloro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Its unique structural features, including a chloro group and a methylthio substituent, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by research findings, case studies, and comparative analyses.

  • Molecular Formula : C₉H₈ClN₃S
  • Molecular Weight : 215.7 g/mol
  • IUPAC Name : 4-chloro-2-methylsulfanyl-1,3-benzothiazole
  • Canonical SMILES : CSC1=NC2=C(S1)C=CC=C2Cl

Antimicrobial and Antifungal Properties

Research indicates that 4-Chloro-2-(methylthio)benzo[d]thiazole exhibits significant antimicrobial and antifungal properties. The mechanism of action involves:

  • Enzyme Inhibition : The compound interacts with various enzymes, disrupting metabolic processes in microorganisms.
  • Cell Membrane Disruption : It may compromise cell membrane integrity, leading to cell lysis.

A study demonstrated its effectiveness against several pathogens, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 4-Chloro-2-(methylthio)benzo[d]thiazole. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.3Apoptosis induction via caspase activation
HeLa12.8Cell cycle arrest at G2/M phase
HCT-11610.5Inhibition of DNA synthesis

The anticancer effects are linked to the compound's ability to induce apoptosis through specific signaling pathways, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays revealed that 4-Chloro-2-(methylthio)benzo[d]thiazole effectively inhibited the growth of cancer cells by inducing apoptosis and disrupting cellular metabolism .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of key enzymes like acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases .
  • Comparative Analysis with Similar Compounds : A comparison with structurally similar compounds highlights the unique biological activity profile of 4-Chloro-2-(methylthio)benzo[d]thiazole:
Compound NameStructure FeaturesUnique Aspects
2-(Methylthio)benzothiazoleContains a methylthio groupDifferent biological activity profiles
4-Chloro-2-aminobenzenethiolAmino group instead of methylthioKnown for potent antitumor activity
BenzothiazoleBasic structure without substitutionsServes as a parent compound

The distinct substitution pattern in 4-Chloro-2-(methylthio)benzo[d]thiazole enhances its reactivity and biological activity compared to other benzothiazole derivatives .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-chloro-2-(methylthio)benzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodology : Nickel-catalyzed cross-coupling reactions between 2-substituted benzo[d]thiazole derivatives and organoaluminum reagents (e.g., aryl or alkenyl aluminum) under microwave-assisted conditions yield 41–94% efficiency. Use 4 mol% NiCl₂(dppf) with 4 mol% 2,2'-bipyridine as a ligand. Substituents on the aromatic ring (electron-donating or withdrawing) do not hinder coupling .
  • Optimization : Adjust solvent polarity (e.g., DMSO for reflux) and reaction time (e.g., 18 hours for hydrazide derivatives) to improve crystallinity and purity .

Q. How can spectroscopic and chromatographic techniques validate the purity of synthesized 4-chloro-2-(methylthio)benzo[d]thiazole?

  • Characterization :

  • IR Spectroscopy : Confirm C-Cl (650–800 cm⁻¹) and C-S (600–700 cm⁻¹) stretching vibrations.
  • NMR : Analyze ¹H and ¹³C signals for aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm).
  • Elemental Analysis : Match calculated vs. experimental C, H, N, and S content (e.g., ±0.3% deviation) .
    • HPLC/GC-MS : Quantify impurities (<1%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities are reported for benzo[d]thiazole derivatives, and how are these assays designed?

  • Screening :

  • Antimicrobial : Use broth microdilution (MIC ≤ 50 µg/mL against P. aeruginosa QS reporter strains lasB-gfp) .
  • Antiparasitic : In vitro leishmanicidal assays (IC₅₀ ≤ 10 µM) against Leishmania promastigotes .
    • Controls : Include reference drugs (e.g., amphotericin B) and solvent-only blanks to validate activity .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzo[d]thiazole ring influence reaction kinetics in cross-coupling?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the thiazole C2 position, accelerating oxidative addition with Ni catalysts. Hammett plots (σ values) correlate rate constants (k) with substituent electronic profiles .
  • Contradictions : Lower yields (41%) for bulky substituents (e.g., -NO₂) may arise from steric hindrance during transmetalation steps .

Q. What computational strategies are used to predict the binding affinity of 4-chloro-2-(methylthio)benzo[d]thiazole derivatives to biological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with P. aeruginosa LasB (PDB: 1EZF). Key residues: Arg198 (hydrogen bonding) and Phe265 (π-π stacking) .
  • MD Simulations : Assess stability (RMSD ≤ 2 Å over 100 ns) and binding free energies (MM-PBSA ΔG ≤ -8 kcal/mol) .

Q. How can conflicting spectroscopic data for thiazole derivatives be resolved?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., C4 vs. C5 positions) may arise from tautomerism. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to identify dominant tautomers .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., CCDC deposition numbers) .

Q. What strategies improve selectivity in functionalizing the benzo[d]thiazole core for medicinal applications?

  • Regioselective Halogenation : Use NBS/CHCl₃ at 0°C to brominate C4 selectively over C7 .
  • Protection/Deprotection : Temporarily block the methylthio group with Boc anhydride during nucleophilic substitutions .

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